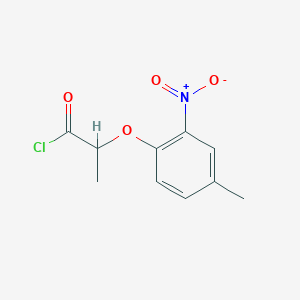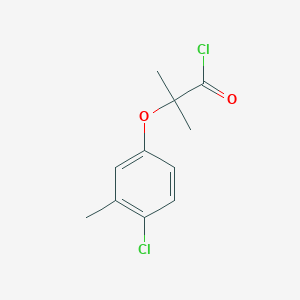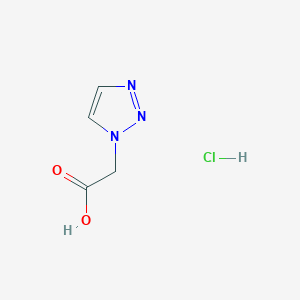
2-Propinyl-3-pyrrolidinyl-ether-Hydrochlorid
Übersicht
Beschreibung
2-Propynyl 3-pyrrolidinyl ether hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propynyl 3-pyrrolidinyl ether hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propynyl 3-pyrrolidinyl ether hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
“2-Propinyl-3-pyrrolidinyl-ether-Hydrochlorid” wird als biochemische Substanz in der Proteomics-Forschung eingesetzt . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Identifizierung und Quantifizierung von Proteinen, zur Untersuchung ihrer Interaktionen und zur Identifizierung ihrer Modifikationen verwendet werden .
Pharmazeutika
Diese Verbindung wird in verschiedenen pharmazeutischen Forschungsarbeiten verwendet. Sie könnte bei der Entwicklung neuer Medikamente, der Untersuchung ihrer Wechselwirkungen mit biologischen Systemen und beim Verständnis ihrer therapeutischen Wirkungen eingesetzt werden.
Materialwissenschaft
“this compound” findet seine Anwendung im Bereich der Materialwissenschaften. Es könnte bei der Synthese neuer Materialien, der Untersuchung ihrer Eigenschaften und beim Verständnis ihrer Anwendungen eingesetzt werden.
Analytische Chemie
Diese Verbindung wird in der analytischen Chemie eingesetzt . Es könnte bei der Entwicklung neuer analytischer Methoden, der Untersuchung chemischer Zusammensetzungen und Strukturen und beim Verständnis chemischer Reaktionen eingesetzt werden .
Biopharma-Produktion
“this compound” wird in der Biopharma-Produktion eingesetzt . Es könnte bei der Herstellung von Biopharmazeutika, der Untersuchung ihrer Produktionsprozesse und beim Verständnis ihrer Qualitätskontrolle eingesetzt werden .
Wissenschaft und Technologie fortschrittlicher Batterien
Diese Verbindung findet ihre Anwendung im Bereich der Wissenschaft und Technologie fortschrittlicher Batterien . Es könnte bei der Entwicklung neuer Batterietechnologien, der Untersuchung ihrer Leistung und beim Verständnis ihrer Anwendungen eingesetzt werden .
Wirkmechanismus
Target of Action
Pyrrolidine, a component of this compound, is a versatile scaffold in drug discovery and is used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence various biochemical pathways due to their structural diversity .
Pharmacokinetics
The physicochemical parameters of compounds can be modified by the introduction of heteroatomic fragments, which can lead to better adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Biochemische Analyse
Biochemical Properties
2-Propynyl 3-pyrrolidinyl ether hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 2-Propynyl 3-pyrrolidinyl ether hydrochloride and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound may bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of 2-Propynyl 3-pyrrolidinyl ether hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Propynyl 3-pyrrolidinyl ether hydrochloride has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell proliferation and survival. Furthermore, 2-Propynyl 3-pyrrolidinyl ether hydrochloride can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of 2-Propynyl 3-pyrrolidinyl ether hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-Propynyl 3-pyrrolidinyl ether hydrochloride can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate binding . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are mediated through interactions with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propynyl 3-pyrrolidinyl ether hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Propynyl 3-pyrrolidinyl ether hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Propynyl 3-pyrrolidinyl ether hydrochloride vary with different dosages in animal models. At low doses, the compound may exert beneficial effects on cellular function and metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Beyond this range, the risk of adverse effects increases, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Propynyl 3-pyrrolidinyl ether hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, 2-Propynyl 3-pyrrolidinyl ether hydrochloride may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in the production and utilization of metabolic intermediates. These effects can have significant implications for cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Propynyl 3-pyrrolidinyl ether hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters that recognize its chemical structure . Once inside the cell, 2-Propynyl 3-pyrrolidinyl ether hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its interactions with extracellular matrix components and other binding partners.
Subcellular Localization
The subcellular localization of 2-Propynyl 3-pyrrolidinyl ether hydrochloride is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Propynyl 3-pyrrolidinyl ether hydrochloride may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
3-prop-2-ynoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGSAPEPTVXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-73-8 | |
| Record name | Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)



